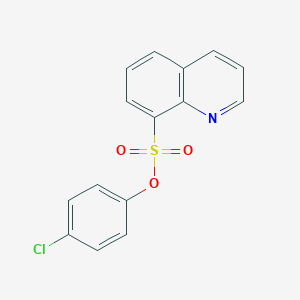
4-Chlorophenyl quinoline-8-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl quinoline-8-sulfonate, also known as CPQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQS is a sulfonated quinoline derivative that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-Chlorophenyl quinoline-8-sulfonate has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, including tyrosinase, cholinesterase, and carbonic anhydrase. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the inhibition of enzymes and the scavenging of free radicals. 4-Chlorophenyl quinoline-8-sulfonate has been shown to bind to the active site of tyrosinase, which inhibits its activity. Similarly, 4-Chlorophenyl quinoline-8-sulfonate has been shown to inhibit the activity of cholinesterase and carbonic anhydrase.
Efectos Bioquímicos Y Fisiológicos
4-Chlorophenyl quinoline-8-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful as a therapeutic agent for a variety of diseases. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on enzymes, which may make it useful as a research tool for studying enzyme function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Additionally, it has been shown to have inhibitory effects on a variety of enzymes, which may make it useful as a research tool. However, one limitation is that it can be difficult to obtain high purity samples of 4-Chlorophenyl quinoline-8-sulfonate, which may make it difficult to perform certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Chlorophenyl quinoline-8-sulfonate. One area of research could focus on the development of 4-Chlorophenyl quinoline-8-sulfonate as a therapeutic agent for diseases that involve inflammation or oxidative stress. Additionally, further research could be done to elucidate the mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate and to identify other enzymes that it may inhibit. Finally, research could be done to optimize the synthesis method of 4-Chlorophenyl quinoline-8-sulfonate to yield higher purity and higher yields of the compound.
Conclusion:
In conclusion, 4-Chlorophenyl quinoline-8-sulfonate is a sulfonated quinoline derivative that has been extensively studied for its potential applications in scientific research. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, as well as anti-inflammatory and antioxidant properties. While 4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 4-Chlorophenyl quinoline-8-sulfonate involves the reaction of 4-chloroaniline with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting product is then sulfonated with sulfuric acid to yield 4-Chlorophenyl quinoline-8-sulfonate. This method has been optimized to yield high purity and high yields of 4-Chlorophenyl quinoline-8-sulfonate.
Propiedades
Número CAS |
5409-91-6 |
|---|---|
Nombre del producto |
4-Chlorophenyl quinoline-8-sulfonate |
Fórmula molecular |
C15H10ClNO3S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-6-8-13(9-7-12)20-21(18,19)14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
Clave InChI |
WPVTYQWOFPYPSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
Otros números CAS |
5409-91-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



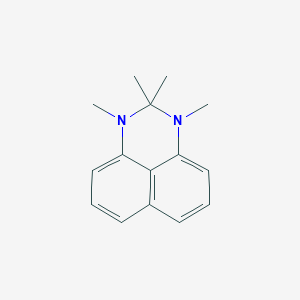
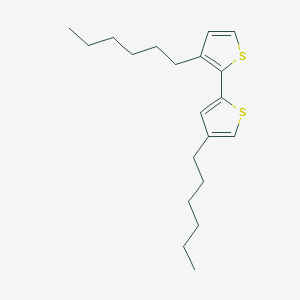
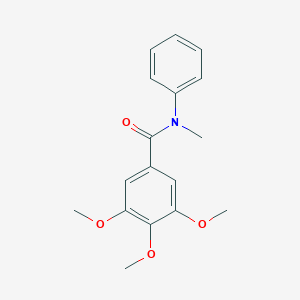

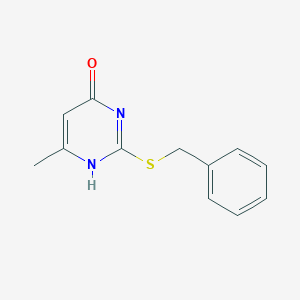
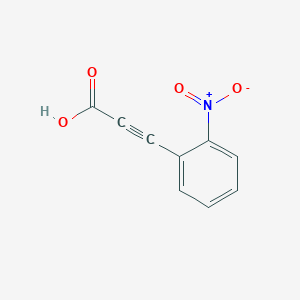
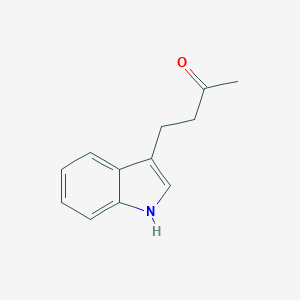
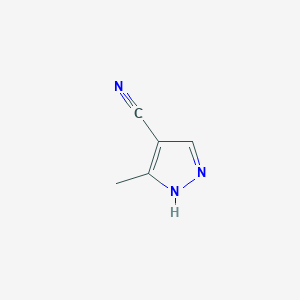
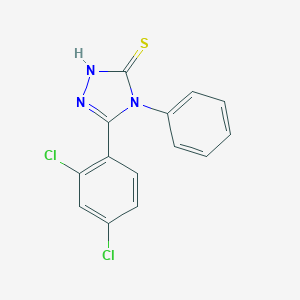
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
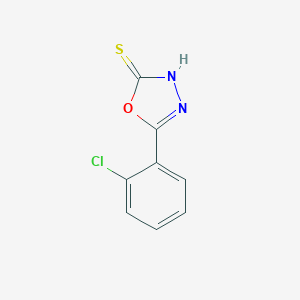
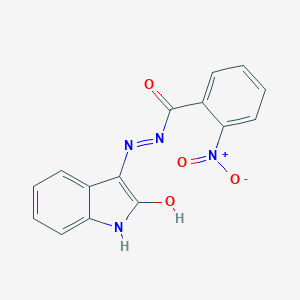
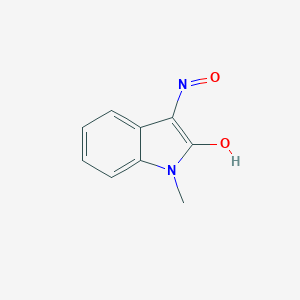
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)